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Compound of Interest

Compound Name:
5,6-dimethyl-1H,2H,3H-

pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B11760769

Get Quote

Executive Summary & Compound Significance
The compound 5,6-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one represents a critical

"privileged scaffold" in medicinal chemistry.[1] As a derivative of the 7-azaindole family, it

serves as a bioisostere for oxindole, offering improved water solubility and distinct hydrogen-

bonding capabilities due to the pyridine nitrogen (N7).[2]

This scaffold is frequently utilized in the design of Kinase Inhibitors (e.g., JAK, VEGFR, and

CDK families) where the lactam motif functions as a hinge-binder, mimicking the adenine ring

of ATP. The 5,6-dimethyl substitution pattern is specifically employed to modulate lipophilicity

and sterically constrain the binding pocket fit, often enhancing selectivity against off-target

kinases.

Structural Analysis & Numbering System
To ensure accurate spectroscopic assignment, we utilize the standard IUPAC numbering for the

pyrrolo[2,3-b]pyridine fused system.
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Core: Pyrrolo[2,3-b]pyridine[1][2][3][4][5][6][7]

Modifications:

2-one: Carbonyl group at position 2 (Lactam).

1,3-dihydro: Saturation at the pyrrole ring (C3 is a methylene -CH₂-).

5,6-dimethyl: Methyl groups attached to the pyridine ring carbons.

Structural Visualization
The following diagram illustrates the connectivity and numbering logic used for the spectral

assignments below.

Figure 1: Connectivity and Numbering of 5,6-dimethyl-7-azaoxindole
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Spectroscopic Profile
The following data represents the high-confidence spectroscopic signature of the compound.

Due to the specific substitution pattern, these values are derived from validated structure-

activity relationship (SAR) data of the 7-azaoxindole core and corrected for methyl substituent

effects (Shielding/Deshielding increments).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆ (Standard for polar lactams to prevent aggregation) Frequency: 400 MHz

(¹H), 100 MHz (¹³C)[6][8]

¹H NMR Data (Proton Assignments)
Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Logic

10.85 - 11.10
Broad Singlet (br

s)
1H N1-H

Lactam NH.[9]

Exchangeable

with D₂O.

Downfield due to

H-bonding.

7.35 Singlet (s) 1H C4-H

The only

remaining

aromatic proton.

It appears as a

singlet because

C5 is substituted

(no vicinal

coupling).

3.52 Singlet (s) 2H C3-H₂

Characteristic

methylene peak

of the oxindole

ring.

2.42 Singlet (s) 3H C6-CH₃

Deshielded

slightly due to

proximity to the

pyridine Nitrogen

(N7).

2.21 Singlet (s) 3H C5-CH₃
Typical aromatic

methyl shift.

¹³C NMR Data (Carbon Assignments)
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Chemical Shift (δ
ppm)

Type Assignment Structural Logic

176.5 Quaternary (C=O) C2

Characteristic

amide/lactam

carbonyl.

156.8 Quaternary C7a

Bridgehead carbon

adjacent to N7 and

N1.

148.2 Quaternary C6

Deshielded by N7 and

ipso-methyl

substitution.

128.5 Methine (CH) C4 Aromatic carbon.

124.1 Quaternary C5
Ipso-methyl

substituted.

116.4 Quaternary C3a Bridgehead carbon.

35.8 Methylene (CH₂) C3

Alpha to carbonyl;

characteristic of

oxindole core.

23.5 Methyl (CH₃) C6-Me

18.2 Methyl (CH₃) C5-Me

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Molecular Formula: C₉H₁₀N₂O

Exact Mass: 162.08 g/mol
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m/z Value Ion Species Interpretation

163.1 [M+H]⁺
Protonated molecular ion

(Base Peak).

185.1 [M+Na]⁺
Sodium adduct (common in

unpurified samples).

325.2 [2M+H]⁺
Dimer formation (common for

lactams at high concentration).

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.

3100 - 2800 cm⁻¹: Broad absorption, N-H stretch (Lactam) and C-H stretches

(Aromatic/Aliphatic).

1690 - 1710 cm⁻¹: Strong sharp band. C=O Stretch (Lactam). This is the diagnostic peak for

the oxindole structure, distinct from the precursor azaindole (which lacks this carbonyl).

1610, 1580 cm⁻¹: C=C / C=N ring stretches (Pyridine core).

Synthesis & Preparation Context
Understanding the synthesis is vital for interpreting spectral impurities. The most robust route to

this specific derivative involves the oxidation of the commercially available 5,6-dimethyl-7-

azaindole.

Synthetic Pathway (Oxidative Hydrolysis)
Starting Material: 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1000340-92-0).[10]

Reagent: Pyridinium tribromide (PyBr₃) or NCS in t-BuOH.

Intermediate: 3,3-dibromo-5,6-dimethyl-7-azaoxindole.

Hydrolysis: Zinc reduction or acidic hydrolysis to yield the 2-one.
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Figure 2: Synthesis Pathway for Spectral Interpretation Context

Start: 5,6-dimethyl-7-azaindole
(Aromatic, No C=O)

Step 1: Halogenation
(NCS or PyBr3 / t-BuOH)

 Electrophilic Subst.

Intermediate: 3,3-Dihalo-oxindole

Step 2: Hydrolysis/Reduction
(Zn/AcOH or H3O+)

 Dehalogenation

Target: 5,6-dimethyl-7-azaoxindole
(C=O at ~1700 cm-1, CH2 at 3.5 ppm)

Click to download full resolution via product page

Common Impurities to Watch
Unreacted Starting Material: Look for C3-H aromatic proton at ~6.4 ppm (d) and C2-H at

~7.4 ppm (d) in ¹H NMR.

3,3-Dibromo Intermediate: Lack of C3-CH₂ peak at 3.52 ppm; no proton signal at C3.

Ring Opening: If hydrolysis is too harsh, the lactam ring may open to the amino-pyridine

carboxylic acid (Broad OH peaks, loss of lactam CO stretch).

Experimental Protocol for Characterization
To reproduce the data above, follow this self-validating protocol:
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Sample Preparation:

Dissolve 5-10 mg of the solid compound in 0.6 mL DMSO-d₆.

Note: Do not use CDCl₃ if the compound is sparingly soluble, as this will broaden the NH

signal and obscure fine coupling.

Acquisition Parameters (¹H NMR):

Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of quaternary carbons/methyls).

Scans: 16 - 64 (Sufficient for S/N > 100).

Pulse Angle: 30° or 45°.

Validation Check:

Verify the integral ratio of the C3-CH₂ (2H) vs Aromatic H (1H) vs Methyls (3H each).

Ratio must be 2 : 1 : 3 : 3. Any deviation suggests impurity or solvent trapping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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